4-Methylindole

Descripción general

Descripción

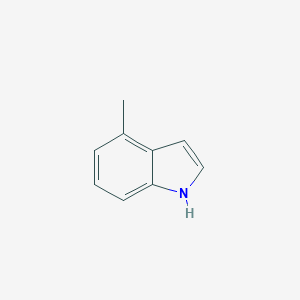

4-Methylindole, also known as skatole, is an organic compound with the molecular formula C9H9N. It is a derivative of indole, where a methyl group is substituted at the fourth position of the indole ring. This compound is known for its strong, unpleasant odor and is found naturally in feces, coal tar, and certain plants. It is also produced by the bacterial breakdown of tryptophan in the intestines of mammals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst to form this compound. Another method involves the cyclization of N-(2-methylphenyl)acetamide using polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indole derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methyl group at C4 electronically activates the indole ring, directing electrophiles to the C3 and C5 positions.

Bromination

4-Methylindole undergoes bromination at C3 using N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 3-bromo-4-methylindole (84–94% yield). This intermediate is critical for further functionalization (e.g., cross-coupling reactions).

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| NBS, CH₂Cl₂, RT | N-Bromosuccinimide | 3-Bromo-4-methylindole | 84–94% |

Friedel-Crafts Alkylation

In solvent-free conditions, this compound reacts with 4-nitrobenzaldehyde via a melt-phase mechanism. The reaction proceeds through a hydroxylic intermediate, forming 3,3′-((4-nitrophenyl)methylene)bis(this compound) .

Oxidative Rearrangement

This compound participates in halide-catalyzed oxidative rearrangements using oxone (KHSO₅) as the terminal oxidant. The methyl group enhances electron density, facilitating the formation of spirooxindoles or 2-oxindoles .

| Catalyst | Oxidant | Conversion (%) | Major Product |

|---|---|---|---|

| KBr | Oxone | >90 | Spirooxindole |

Mechanism :

-

Oxidation of indole to indolenine (II ).

-

Halide-mediated rearrangement via a hydroperoxysulfate intermediate (IV ).

Cross-Coupling Reactions

3-Bromo-4-methylindole serves as a versatile intermediate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis produces 3-aryl-4-methylindoles.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Toluene, 80°C | Phenylboronic acid | 3-Phenyl-4-methylindole | 75–85% |

Sonogashira Coupling

Alkynes react with 3-bromo-4-methylindole to form 3-alkynyl derivatives, useful in natural product synthesis.

N-Protection and Deprotection

The indole nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using Boc₂O and triethylamine. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Protection | Boc₂O, Et₃N | CH₂Cl₂, RT | N-Boc-4-methylindole |

| Deprotection | TFA | DCM, 0°C→RT | Regenerated this compound |

Biological Interactions

This compound acts as a potent agonist of the aryl hydrocarbon receptor (AhR), inducing CYP1A1 mRNA expression in LS180 cells (134% efficacy relative to dioxin) . Molecular docking reveals synergistic binding with 7-methoxyindole in the AhR pocket.

Nucleophilic Reactivity

Kinetic studies using benzhydryl cations and 4,6-dinitrobenzofuroxan (2 ) demonstrate this compound’s nucleophilicity (parameter N = 5.2). The methyl group enhances C3 basicity, correlating with pKₐ values for protonation .

| Compound | Nucleophilicity (N) | pKₐ (C3 Protonation) |

|---|---|---|

| Indole | 4.8 | -3.1 |

| This compound | 5.2 | -2.7 |

Condensation Reactions

Under solvent-free conditions, this compound reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form bis(indolyl)methane derivatives via a hydroxylic intermediate .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Methylindole serves as a crucial intermediate in the synthesis of several pharmaceuticals. It has been extensively studied for its potential in developing drugs targeting neurological disorders. For instance, it has been identified as a precursor for compounds that act on the human aryl hydrocarbon receptor (AhR), which plays a role in various biological processes, including drug metabolism and cellular signaling pathways .

Case Study: Neuropharmacology

In a study examining the effects of methylindoles on AhR activity, 4-MI was shown to induce significant nuclear translocation of AhRs, suggesting its potential role as an agonist. This finding highlights its relevance in neuropharmacological research, where modulation of AhR can influence neurological conditions .

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme activities and metabolic pathways. It functions as a reagent that aids researchers in understanding complex biological processes. Its application extends to investigating the effects of various compounds on cellular mechanisms, thereby contributing to advancements in biochemistry and molecular biology .

Material Science

This compound is being explored for its applications in material science, particularly in the development of organic electronic devices and photonic materials. Its unique properties make it suitable for creating novel materials that can enhance the performance of electronic components .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its role in developing agrochemicals aimed at pest control. This compound offers a more targeted approach compared to traditional methods, potentially leading to more effective pest management solutions while minimizing environmental impact .

Synthesis of Bioactive Compounds

This compound is also used as a reactant in synthesizing various bioactive compounds. It has been employed in the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells. These applications illustrate its significance in cancer research and therapeutic development .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; modulates AhR activity |

| Biochemical Research | Reagent for studying enzyme activities and metabolic pathways |

| Material Science | Potential use in organic electronics and photonic devices |

| Agricultural Chemistry | Development of targeted agrochemicals for pest control |

| Synthesis of Bioactive Compounds | Reactant for anticancer agents and other therapeutic compounds |

Mecanismo De Acción

The mechanism of action of 4-Methylindole involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. For example, it has been shown to interact with the aryl hydrocarbon receptor, which plays a role in the regulation of xenobiotic-metabolizing enzymes. Additionally, this compound can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that may contribute to its biological effects.

Comparación Con Compuestos Similares

4-Methylindole can be compared with other indole derivatives such as:

Indole: The parent compound, which lacks the methyl group at the fourth position.

3-Methylindole: Similar to this compound but with the methyl group at the third position.

5-Methylindole: Another isomer with the methyl group at the fifth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can significantly affect the compound’s interaction with enzymes and receptors, leading to distinct metabolic and pharmacological profiles.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

4-Methylindole (4-MeI) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative where a methyl group is substituted at the fourth position of the indole ring. Its chemical formula is C_9H_9N, and it has a molecular weight of 145.17 g/mol. The structural modification enhances its interaction with biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Aryl Hydrocarbon Receptor (AhR) Modulation

this compound has been identified as an agonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Studies have shown that 4-MeI activates AhR with a relative efficacy of 134% compared to dioxin, leading to the induction of cytochrome P450 1A1 (CYP1A1) mRNA in human cell lines . This activation suggests potential implications for drug metabolism and toxicology.

Cholinesterase Inhibition

The compound has also demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. Although specific IC50 values for 4-MeI were not detailed in the available literature, related indole derivatives have shown promising results in this area, indicating a potential for 4-MeI to exhibit similar effects .

Neuroprotective Effects

Research indicates that indole compounds, including this compound, possess neuroprotective properties. These effects are attributed to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory processes. For instance, indoles have been linked to reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential use as an antibacterial agent . The exact mechanisms remain under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory responses, particularly through its modulation of signaling pathways such as NF-κB and JAK/STAT3. These pathways are crucial for the expression of pro-inflammatory cytokines, and their inhibition by 4-MeI could lead to reduced inflammation in various disease models .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOUSPYUWWUPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167043 | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16096-32-5 | |

| Record name | 4-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3338387XEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: * Molecular Formula: C9H9N* Molecular Weight: 131.17 g/mol* Spectroscopic Data: While the provided research papers do not detail specific spectroscopic data, they mention characteristic observations. For example, the 4-methylindole radical cation absorbs strongly at 600 nm. [] Additionally, research on the electronic absorption spectrum of this compound exists. []

ANone: The provided research papers primarily focus on the biomolecular interactions of this compound rather than its material compatibility and stability in broader contexts. Thus, we can infer that further research is needed to explore its behavior under diverse conditions outside biological systems.

A: The provided research papers do not present this compound as a catalyst. Its primary role revolves around its use as a structural analog of adenine in DNA and RNA studies, and as a potential pharmaceutical agent. [, , , ]

A: Molecular modeling is used to understand the stacking interactions of this compound within DNA structures. [] Researchers utilize these models to visualize how this compound's structure, particularly its size and shape, influences its interactions with neighboring bases and contributes to the overall stability of the DNA duplex. [, ] Further studies could employ molecular dynamics simulations and QSAR models to predict the impact of this compound analogs on biological activity.

A: The provided research papers predominantly focus on the use of this compound in in vitro settings. [, , , , , ] Consequently, comprehensive data regarding its stability under diverse conditions and formulation strategies to enhance its bioavailability is limited. Further research is required to evaluate its potential for therapeutic applications.

ANone: Efficient research on this compound can leverage a range of resources:

- Chemical Synthesis: Established synthetic routes allow access to this compound and its derivatives. [, ]

- Spectroscopic Techniques: Techniques such as NMR, UV-Vis, and EPR spectroscopy are essential for characterizing this compound and its interactions. [, , ]

- Biochemical Assays: Assays like DNA melting analysis, enzyme kinetics, and cell-based assays can evaluate the biological activity and mechanism of action of this compound. [, , , , , ]

- Computational Chemistry: Molecular modeling and simulations contribute to understanding the interactions of this compound within biological systems and guiding the design of analogs. []

ANone: While the provided papers don't offer a comprehensive historical overview, they highlight significant milestones in this compound research:

- Early Investigations: Initial studies focused on the synthesis and basic characterization of this compound. [, ]

- Biological Activity Exploration: Research then shifted towards understanding the biological activity of this compound, particularly its role as a non-natural analog of adenine in DNA and RNA. [, , , ]

- Pharmaceutical Potential: The discovery of this compound derivatives, like those with potent and selective monoamine oxidase inhibitory activity, marked a crucial step towards its therapeutic potential. []

ANone: Research on this compound bridges several disciplines:

- Chemistry: Expertise in organic synthesis is crucial for generating this compound analogs with tailored properties. [, ]

- Biochemistry: Understanding the interactions of this compound with biomolecules like DNA, RNA, and proteins requires a strong foundation in biochemistry. [, , , , ]

- Pharmacology: Evaluating the pharmacological potential of this compound derivatives necessitates expertise in drug design, screening, and assessment. []

- Computational Chemistry: Molecular modeling and simulations play a vital role in rationalizing experimental observations and guiding the design of novel this compound analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.